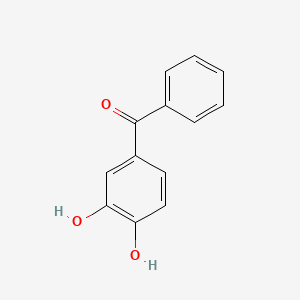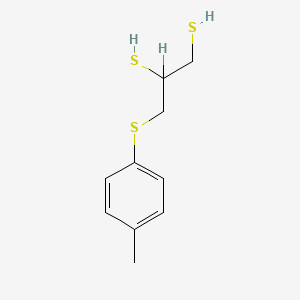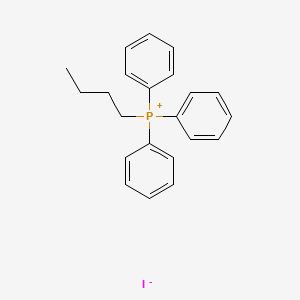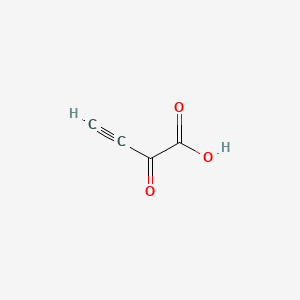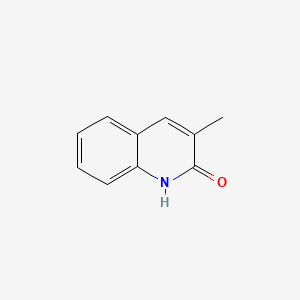
3-Methyl-1,2-dihydroquinolin-2-one
概要
説明
3-Methyl-1,2-dihydroquinolin-2-one is a chemical compound . It is known as the first micromolar inhibitors of the ATAD2 bromodomain .
Molecular Structure Analysis
The molecular weight of 3-Methyl-1,2-dihydroquinolin-2-one is 159.19 . The IUPAC name is 3-methyl-2-quinolinol and the InChI code is 1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) .科学的研究の応用
Cancer Therapeutics
3-methylquinolin-2(1H)-one: derivatives have been explored for their potential in cancer therapy. They have shown promise as fibroblast growth factor receptor (FGFR) inhibitors , which play a crucial role in tumor progression and development. Targeting FGFRs is considered an attractive strategy for cancer treatment due to their involvement in various types of tumors .
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of bioactive compounds with a dihydroquinolin-2(1H)-one skeleton. This structure is prevalent in natural products and drugs, including antibiotics and anticancer, antiviral, and other significant drugs .
Molecular Modelling and Drug Design
3-methylquinolin-2(1H)-one: analogues have been utilized in molecular modelling studies to design new anti-breast cancer agents. These studies involve computational techniques like molecular docking to predict the interaction between the compound and target proteins .
Chemical Synthesis and Catalysis
Recent advances in synthetic chemistry have highlighted methods for the catalytic annulation of α,β-unsaturated N-arylamides to synthesize dihydroquinolin-2(1H)-ones . These methods include electrophilic cyclization, radical initiated cyclization, and photochemical cyclization reactions .
Biological Studies
The compound has been used in biological studies, particularly in the investigation of protein-ligand interactions. For example, the crystal structure of the human ATAD2 bromodomain in complex with 3-methyl-1,2-dihydroquinolin-2-one has been determined, providing insights into the molecular basis of protein function and interaction .
特性
IUPAC Name |
3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYSUXIHCXBJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949939 | |
| Record name | 3-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2721-59-7 | |
| Record name | 3-Methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the interaction between 3-methyl-1,2-dihydroquinolin-2-one and the ATAD2 bromodomain?
A: The ATAD2 bromodomain is a protein domain known to bind to acetylated lysine residues on histones, playing a role in gene transcription. [, ] Dysregulation of ATAD2 has been linked to various cancers. [, ] Understanding how small molecules like 3-methyl-1,2-dihydroquinolin-2-one interact with this bromodomain could provide insights into developing novel therapeutic agents targeting ATAD2 function.
Q2: How does 3-methyl-1,2-dihydroquinolin-2-one interact with the ATAD2 bromodomain?
A: While the provided abstracts don't detail the specific interactions, they confirm that both 3-methyl-1,2-dihydroquinolin-2-one and its derivative, 8-2-(dimethylamino)ethylamino-3-methyl-1,2-dihydroquinolin-2-one, form complexes with the human ATAD2 bromodomain. [, ] Crystal structures of these complexes have been resolved, providing a basis for understanding the binding mode and potential interactions at a molecular level. This information could be crucial for designing more potent and selective ATAD2 inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

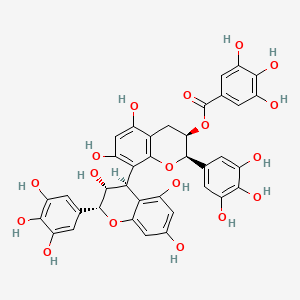
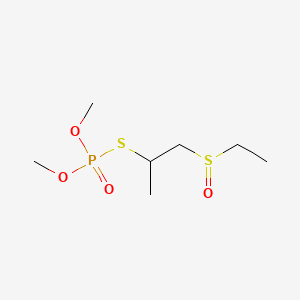

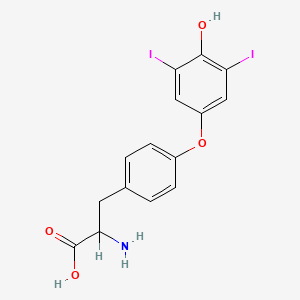
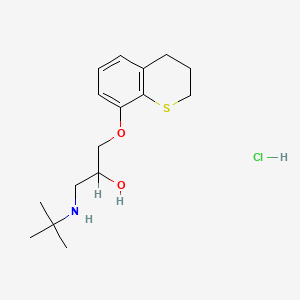
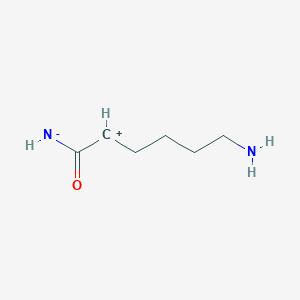
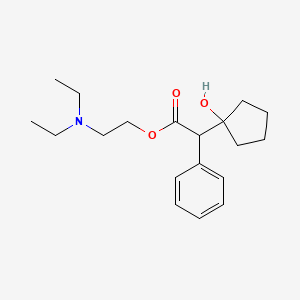
![Diethylaminoethyl 2-[(2,3-dimethylphenyl)amino]benzoate](/img/structure/B1216038.png)


